2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole
Description
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 4. This structure combines the electron-rich thiadiazole ring with the bicyclic benzodioxin system, which may enhance its electronic and steric properties for biological or material applications.
The compound is synthesized via cyclization of thiosemicarbazide derivatives with benzodioxine-containing aldehydes under acidic conditions, as described in recent protocols .
Properties
Molecular Formula |
C10H9N3O2S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9N3O2S/c11-10-13-12-9(16-10)8-5-14-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H2,11,13) |
InChI Key |
DUSPEGJHXUYHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(S3)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 1,3,4-Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazole derivatives, including the target compound, typically follows these routes:
- Oxidative cyclization of thiosemicarbazones using catalysts such as ferric chloride (FeCl3), which converts thiosemicarbazones into 2-amino-5-aryl-1,3,4-thiadiazoles.
- Cyclization of thiosemicarbazide with carboxylic acids or aldehydes to form the thiadiazole ring.
- Reaction of aryl isothiocyanates with semicarbazide in the presence of sodium acetate to yield thiobiureas, which upon heating with sodium hydroxide undergo cyclization to thiadiazoles.
Specific Preparation of the 2,3-Dihydrobenzo[b]dioxin Substituted Thiadiazole
Analytical Data Supporting the Synthesis
Spectral Characterization
- FT-IR Spectroscopy : Characteristic peaks for NH2 stretching (~3447 cm^-1), aromatic C-H, and thiadiazole ring vibrations confirm the structure.
- NMR Spectroscopy : ^1H-NMR and ^13C-NMR data show aromatic proton signals and carbon resonances consistent with the dihydrobenzo dioxin and thiadiazole rings. For example, ^13C-NMR chemical shifts at δ ~176, 166, 158 ppm correspond to thiadiazole carbons.
- Mass Spectrometry : High-resolution EI-MS confirms molecular ion peaks matching the calculated molecular weight of the compound (e.g., m/z 400.0293 found 400.0287).
Purity and Yield
- Yields for key steps range from moderate to high (45% to 84%), depending on reaction conditions and purification methods.
- Recrystallization and flash chromatography are employed to achieve high purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted thiadiazole compounds.
Scientific Research Applications
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Key Observations :
- Electron-donating/withdrawing substituents (e.g., –NO₂, –OH) alter electronic properties, as seen in the reduced melting point of nitro-substituted derivatives compared to TB .
Fluorescence and Electronic Behavior
- TB and TS: Exhibit non-typical fluorescence due to planar aromatic systems; TS shows enhanced fluorescence with the ortho-hydroxy group enabling excited-state intramolecular proton transfer (ESIPT) .
Biological Activity
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₀N₂O₅S
- Molecular Weight : 306.29 g/mol
- CAS Number : 74604-76-5
Biological Activities
The biological activities of 2-amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole and its derivatives have been explored in several studies. The following sections summarize key findings regarding its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial and fungal strains:
| Microorganism | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate activity | 62.5 |
| Escherichia coli | Significant activity | 32.6 |
| Candida albicans | Moderate activity | Not specified |
| Aspergillus niger | Significant activity | Not specified |
In a study comparing various derivatives of 2-amino-1,3,4-thiadiazole, it was found that compounds with substitutions at the C-5 position showed enhanced antibacterial and antifungal activities compared to standard drugs such as streptomycin and fluconazole .
Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety have shown promise in anticancer applications. For instance, certain derivatives demonstrated cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study reported that derivatives exhibited significant activity against breast cancer cell lines with IC50 values lower than those of conventional chemotherapeutics .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A derivative of 2-amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole was tested against multi-drug resistant Staphylococcus aureus. The study concluded that the compound exhibited superior efficacy compared to traditional antibiotics .
- Case Study on Cancer Treatment : In a preclinical trial involving breast cancer models, a derivative showed a significant reduction in tumor size when administered at specific dosages over a treatment period of four weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
